奥扎格雷钠

描述

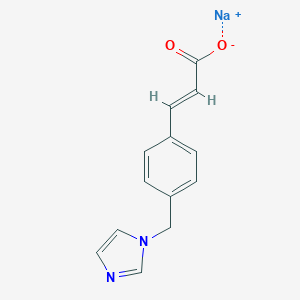

Ozagrel Sodium, also known as Ozagrel, is an antiplatelet agent that works as a thromboxane A2 synthesis inhibitor . It has been used in trials studying the treatment of Dry Eye Syndromes .

Molecular Structure Analysis

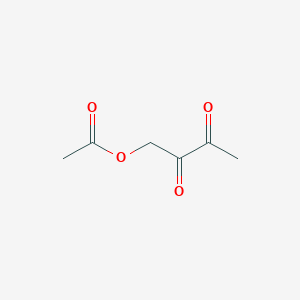

The molecular formula of Ozagrel Sodium is C13H11N2NaO2 . It belongs to the class of organic compounds known as cinnamic acids, which are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid .

Chemical Reactions Analysis

Ozagrel Sodium has been studied for its compatibility with other substances. For instance, a study evaluated the compatibility of Ozagrel Sodium solution and calcium-containing transfusions using solubility product constants .

Physical And Chemical Properties Analysis

Ozagrel Sodium is a white crystalline powder that is soluble in water . Its average molecular weight is 250.233 .

科学研究应用

Antiplatelet Aggregation Activities

Ozagrel Sodium, also known as (E)-sodium 4-(1-imidazolomethyl) cinnamate, is a commercially available inhibitor of thromboxane A2 (TXA 2) synthase . It has been demonstrated to possess antiplatelet aggregation and vasodilatory effects . This makes it a potent therapeutic agent for conditions where platelet aggregation plays a significant role.

Stroke Treatment

Ozagrel Sodium has been used in the treatment of ischemic stroke . Ischemic stroke is the second most common chronic disease worldwide and is associated with high morbidity and mortality . Thromboembolism and platelet aggregation are the most characteristic features of stroke . Ozagrel Sodium’s antiplatelet aggregation activities make it a potential therapeutic agent for this condition .

Co-drug Synthesis

Ozagrel Sodium has been used in the synthesis of co-drugs . In a study, novel ozagrel/paeonol-containing co-drugs were synthesized . These co-drugs displayed promising pharmacological activities and have the potential for development as an oral formulation .

Neuroprotective Effects

The co-drugs synthesized using Ozagrel Sodium have shown neuroprotective effects . In the study mentioned above, the co-drug PNC3 was found to exert protective effects against oxygen-glucose deprivation injury in PC12 cells .

Pharmacokinetic Properties

The co-drugs synthesized using Ozagrel Sodium have good bioavailability . This is an important factor in the development of oral formulations .

Safety Profile

Ozagrel Sodium has been found to be safe to use in patients with atherothrombotic or lacunar infarction . The occurrence of hemorrhagic complications did not differ significantly between the ozagrel and control groups .

作用机制

- TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, playing a critical role in blood clot formation .

- Ozagrel sodium’s effects include:

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Action Environment

安全和危害

未来方向

属性

IUPAC Name |

sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNYJCOBUTXCBR-IPZCTEOASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172327 | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ozagrel sodium | |

CAS RN |

189224-26-8 | |

| Record name | Ozagrel sodium [JAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OZAGREL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Ozagrel sodium is a selective thromboxane A2 (TXA2) synthase inhibitor. [, , , , ] It prevents the conversion of prostaglandin H2 to TXA2, a potent vasoconstrictor and platelet aggregator. [, , ]

ANone: By inhibiting TXA2 synthesis, Ozagrel sodium exerts antithrombotic effects and may also modulate inflammatory responses. [, , , ] Studies have shown that Ozagrel sodium can:

- Reduce platelet aggregation [, , , , , ]

- Decrease plasma levels of TXB2, a stable metabolite of TXA2 [, ]

- Increase the ratio of prostacyclin (PGI2) to TXA2, favoring vasodilation and inhibiting platelet aggregation [, , ]

- Modulate the levels of endothelin-1 (ET-1) and calcitonin gene-related peptide (CGRP) in brain tissues following cerebral ischemia []

ANone: The molecular formula of Ozagrel sodium is C13H11NNaO4S, and its molecular weight is 313.29 g/mol. []

ANone: While the provided research papers don't provide detailed spectroscopic data, some studies utilize analytical techniques like HPLC to determine the content of Ozagrel sodium in pharmaceutical preparations. [, ]

ANone: Studies investigating the solubility product constants of Ozagrel sodium and calcium chloride suggest that mixing these solutions is safe under clinical conditions, with no appreciable risk of incompatibility. []

ANone: Research indicates that Ozagrel sodium remains stable for up to 6 hours when mixed with invertose injection, fructose injection, or xylitol injection. []

ANone: This section is not applicable to Ozagrel sodium as it is not a catalyst. Ozagrel sodium's primary mode of action involves enzyme inhibition rather than catalytic activity.

ANone: The provided research papers primarily focus on in vivo and in vitro studies of Ozagrel sodium and do not delve into computational chemistry or modeling approaches.

ANone: The research papers do not provide specific information on the SAR of Ozagrel sodium or the impact of structural modifications on its activity.

ANone: One study describes a formulation for Ozagrel sodium injection containing sodium citrate and calcium disodium edetate, claiming improved light stability, clarity, and stability without crystal formation. [] Another study highlights a sodium ozagrel sodium chloride injection formulated with glycine, citric acid, and sodium hydroxide, aiming for higher stability and cost-effectiveness. []

ANone: The provided research articles primarily focus on the therapeutic aspects of Ozagrel sodium and do not discuss SHE regulations.

ANone: The provided research papers do not go into detail regarding the ADME profile of Ozagrel sodium.

ANone: Research suggests that Ozagrel sodium is primarily used in the treatment of:

- Acute cerebral infarction [, , , , , , , , , , , , , , , , , ]

- Unstable angina pectoris [, ]

- Peripheral artery disease in diabetic patients []

- Cerebral vasospasm following aneurysmal subarachnoid hemorrhage []

- Lung injury induced by limb ischemia-reperfusion []

- Chronic heart failure caused by coronary heart disease []

- TNBS-induced colitis (in rats) []

ANone: Researchers have employed rat models to investigate the effects of Ozagrel sodium in various conditions, including:

- Focal cerebral ischemia []

- Myocardial ischemia []

- Limb ischemia-reperfusion induced lung injury []

- TNBS-induced colitis []

ANone: The provided research papers do not discuss resistance mechanisms or cross-resistance related to Ozagrel sodium.

ANone: While the provided research papers focus primarily on the efficacy of Ozagrel sodium, several studies mention its safety profile. These studies report no significant adverse reactions or side effects associated with Ozagrel sodium treatment. [, , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)

![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)

![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)

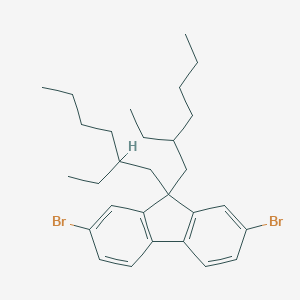

![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)